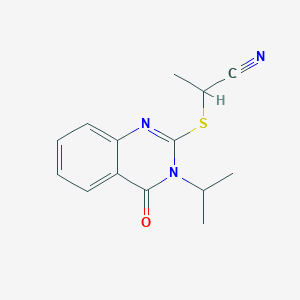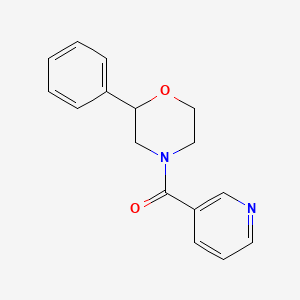
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Phenylmorpholin-4-yl)-pyridin-3-ylmethanone is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as PMY or PMY-1 and is a small molecule inhibitor of protein kinases.
Mécanisme D'action
PMY-1 inhibits protein kinases by binding to the ATP-binding site of the kinase. This binding prevents the kinase from phosphorylating its substrate, thus inhibiting its activity. The specificity of PMY-1 for certain kinases is due to the shape and electrostatic properties of the ATP-binding site.
Biochemical and Physiological Effects:
PMY-1 has been shown to have various biochemical and physiological effects. Inhibition of CK2 by PMY-1 has been shown to induce apoptosis in cancer cells. Inhibition of CDK9 by PMY-1 has been shown to reduce the expression of HIV-1 genes. Inhibition of PIM1 by PMY-1 has been shown to reduce the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using PMY-1 in lab experiments is its specificity for certain protein kinases. This specificity allows researchers to study the effects of inhibiting specific kinases on cellular processes. However, one limitation of using PMY-1 is its potential toxicity. PMY-1 has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving PMY-1. One direction is the development of PMY-1 analogs with improved specificity and reduced toxicity. Another direction is the study of the effects of PMY-1 on other protein kinases and cellular processes. Additionally, the use of PMY-1 in combination with other inhibitors or chemotherapeutic agents may provide new insights into cancer treatment.
Méthodes De Synthèse
The synthesis of PMY-1 involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-pyridinecarboxaldehyde, 2-phenylmorpholine, and methyl 4-chloro-3-oxobutanoate. These materials undergo a series of reactions that include condensation, cyclization, and reduction to yield PMY-1.
Applications De Recherche Scientifique
PMY-1 has been shown to have potential applications in scientific research. Specifically, it has been found to inhibit the activity of several protein kinases, including CK2, PIM1, and CDK9. These kinases are involved in various cellular processes such as cell cycle regulation, gene expression, and signal transduction. Therefore, the inhibition of these kinases by PMY-1 can provide insights into the mechanisms of these processes.
Propriétés
IUPAC Name |
(2-phenylmorpholin-4-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-16(14-7-4-8-17-11-14)18-9-10-20-15(12-18)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGOGOSFAOQPMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
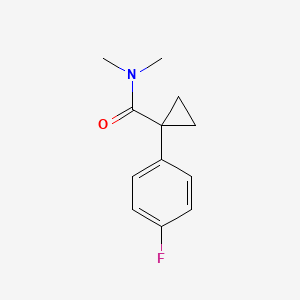
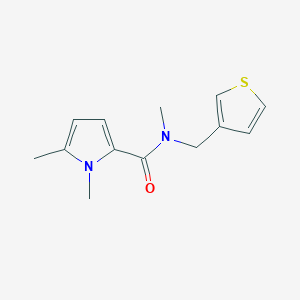
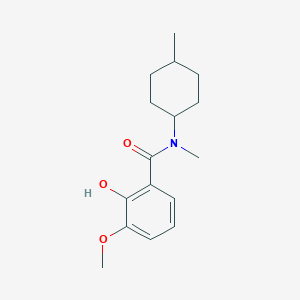
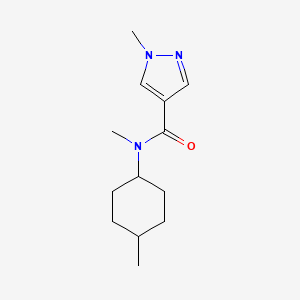
![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)

![2-[[5-(2,3-Dihydro-1,4-benzodioxin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7504505.png)
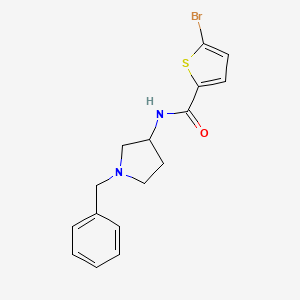
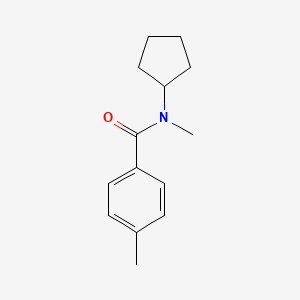
![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)
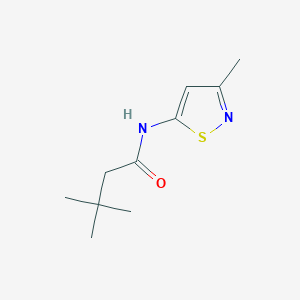

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
